5-(3-Bromophenyl)-2-methyloxazole
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Overview
Description
5-(3-Bromophenyl)-2-methyloxazole is a heterocyclic aromatic compound that features a bromophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-2-methyloxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.
Scientific Research Applications
5-(3-Bromophenyl)-2-methyloxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-2-methyloxazole in biological systems involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Similar in structure but contains a triazole ring instead of an oxazole ring.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring and a β-ketoenol group.
Uniqueness
5-(3-Bromophenyl)-2-methyloxazole is unique due to its specific combination of a bromophenyl group and an oxazole ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
InChI Key |
UNVLBEIIQWLYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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